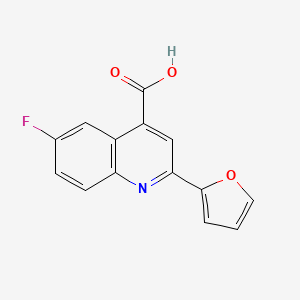

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

Descripción general

Descripción

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with a fluoro group at the 6-position and a furan ring at the 2-position, along with a carboxylic acid group at the 4-position. It is primarily used in proteomics research .

Métodos De Preparación

The synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-furylamine with 6-fluoro-4-chloroquinoline-3-carboxylic acid in the presence of a base can yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .

Análisis De Reacciones Químicas

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The fluoro group at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antitumor activity. For instance, a study highlighted the efficacy of 6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid against specific cancer cell lines, including L1210 leukemia and B16 melanoma. This compound was part of a larger series tested for anticancer activity, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Quinoline derivatives have shown promise in combating various microbial infections. The structure of this compound allows for interactions with bacterial enzymes, potentially inhibiting their function. Studies have reported its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Antimalarial Activity

The compound has been investigated for its antimalarial properties. A series of quinoline derivatives were screened for activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications to the quinoline structure, including the introduction of a furan moiety, enhanced potency and selectivity against malaria parasites .

Biological Research

Mechanism of Action Studies

The biological activity of this compound is linked to its ability to inhibit specific enzymes involved in critical cellular processes. For example, it has been shown to interfere with translation elongation factors in malaria parasites, which is crucial for protein synthesis and parasite survival .

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel therapeutics for various diseases. Its unique chemical properties facilitate modifications that can improve pharmacokinetic profiles and reduce toxicity while maintaining efficacy .

Material Science Applications

Polymer Chemistry

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials. Its chemical structure allows it to act as a building block in creating polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and other industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division. This inhibition can result in the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, thereby exerting its biological effects .

Comparación Con Compuestos Similares

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

6-Fluoro-2-phenylquinoline-4-carboxylic acid: Similar in structure but with a phenyl group instead of a furan ring, this compound also exhibits biological activity and is used in medicinal chemistry.

7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid: This compound has a chloro group at the 7-position and a phenyl group at the 2-position, showing different reactivity and biological properties.

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex polycyclic structure that includes:

- Quinoline core : A bicyclic aromatic system known for its biological activity.

- Furan ring : A five-membered aromatic ring that enhances the compound's reactivity.

- Fluorine atom : Substituted at the sixth position of the quinoline, which may enhance bioactivity.

- Carboxylic acid group : Present at the fourth position, contributing to its solubility and interaction with biological targets.

This structural composition allows for diverse chemical interactions, potentially leading to various therapeutic effects.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit topoisomerase II , an enzyme crucial for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have shown that this compound exhibits potent antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various strains .

- Cancer Research : A study highlighted its ability to induce apoptosis in cancer cell lines through the inhibition of topoisomerase II, suggesting potential as a chemotherapeutic agent.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoline and furan moieties can enhance biological activity, underscoring the importance of structural optimization in drug design .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.

- Research Tools : In proteomics and molecular biology for studying protein interactions and functions.

Propiedades

IUPAC Name |

6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXLJZXXYVCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234671 | |

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351357-36-3 | |

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351357-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.